2,5-Dimethylhippuric acid
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Overview
Description
2,5-Dimethylhippuric acid is an organic compound that belongs to the class of hippuric acids It is a derivative of benzoic acid and glycine, where the benzoic acid moiety is substituted with two methyl groups at the 2 and 5 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethylhippuric acid typically involves the acylation of glycine with 2,5-dimethylbenzoic acid. One common method is the Schotten-Baumann reaction, where 2,5-dimethylbenzoic acid is reacted with glycine in the presence of a base such as sodium hydroxide and a coupling agent like benzoyl chloride .
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step process starting from paraxylene. The process involves Friedel-Crafts acylation, ketalation, zinc salt catalytic rearrangement, alkaline hydrolysis, and acidification . This method is efficient and yields a high purity product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethylhippuric acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzoic acid moiety is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,5-Dimethylhippuric acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It serves as a biomarker for exposure to certain environmental pollutants, such as xylene.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in metabolic pathways.
Mechanism of Action
The mechanism of action of 2,5-Dimethylhippuric acid involves its metabolism in the liver, where it is conjugated with glycine to form hippuric acid derivatives. This process is facilitated by enzymes such as glycine N-acyltransferase. The compound’s effects are mediated through its interaction with specific molecular targets and pathways involved in detoxification and excretion .
Comparison with Similar Compounds
2,5-Dimethylhippuric acid can be compared with other hippuric acid derivatives, such as:
Hippuric acid: The parent compound, which lacks the methyl substitutions.
3,5-Dimethylhippuric acid: Another derivative with methyl groups at different positions.
4-Methylhippuric acid: A single methyl-substituted derivative.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable subject of study in organic chemistry, biology, and medicine.
Properties
CAS No. |
41859-40-9 |
---|---|
Molecular Formula |
C11H13NO3 |
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-[(2,5-dimethylbenzoyl)amino]acetic acid |
InChI |
InChI=1S/C11H13NO3/c1-7-3-4-8(2)9(5-7)11(15)12-6-10(13)14/h3-5H,6H2,1-2H3,(H,12,15)(H,13,14) |
InChI Key |
XTIFMRXTPUYERV-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)NCC(=O)O |
Key on ui other cas no. |
41859-40-9 |
Origin of Product |
United States |
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